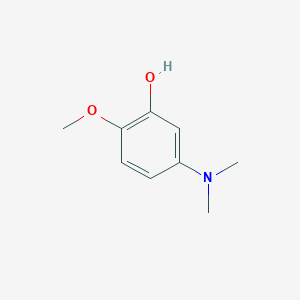

5-(Dimethylamino)-2-methoxyphenol

Description

Properties

CAS No. |

189191-61-5 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

5-(dimethylamino)-2-methoxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-10(2)7-4-5-9(12-3)8(11)6-7/h4-6,11H,1-3H3 |

InChI Key |

LORNBCIETCHTAI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

5-(Dimethylamino)-2-methoxyphenol CAS number and synonyms

The following is an in-depth technical guide on 5-(Dimethylamino)-2-methoxyphenol .

Synthesis, Characterization, and Application Protocols[1]

Part 1: Chemical Identity & Nomenclature[1]

This compound is a specific N,N-dimethyl derivative of the commercially available intermediate 5-amino-2-methoxyphenol .[1] Due to its specialized nature, it is often synthesized in situ or custom-manufactured for use as a coupling agent in oxidative dye chemistry or as a pharmaceutical building block for morphinan-related alkaloids.[1]

Core Identifiers

| Parameter | Details |

| Chemical Name | 5-(Dimethylamino)-2-methoxyphenol |

| Systematic Name (IUPAC) | 3-Hydroxy-4-methoxy-N,N-dimethylaniline |

| Common Synonyms | N,N-Dimethyl-5-aminoguaiacol; 4-Methoxy-3-hydroxy-N,N-dimethylaniline |

| CAS Number | Not Widely Indexed (See Note 1) |

| Parent Precursor CAS | 1687-53-2 (5-Amino-2-methoxyphenol) |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| SMILES | COc1c(O)cc(N(C)C)cc1 |

| InChI Key | (Derivative of) BLQFHJKRTDIZLX-UHFFFAOYSA-N |

Note 1: While the parent compound (5-Amino-2-methoxyphenol) is widely cataloged (CAS 1687-53-2), the N,N-dimethyl derivative is frequently referenced in patent literature regarding hair dye couplers and specific pharmaceutical intermediates rather than as a commodity chemical.[1] Researchers should source the parent amine and perform the methylation protocol described in Part 2.[1]

Structural Analysis

The molecule features a phenol ring with a methoxy group at the ortho position (C2) and a dimethylamino group at the meta position relative to the hydroxyl (C5).[1] This substitution pattern creates a unique electron-rich aromatic system, making it highly susceptible to oxidative coupling—a trait exploited in dye synthesis.[1]

Part 2: Synthesis & Manufacturing Protocols

Core Directive: The most reliable route to 5-(dimethylamino)-2-methoxyphenol is the Reductive Methylation (Eschweiler-Clarke) of the parent amine.[1] Direct alkylation with methyl iodide is discouraged due to the risk of O-methylation (forming the trimethoxy byproduct) and quaternary ammonium salt formation.[1]

Synthesis Workflow (Reductive Amination)

Reaction Logic: We utilize formaldehyde as the carbon source and formic acid (or hydrogen gas) as the reducing agent.[1] This ensures selective N-methylation without affecting the phenolic oxygen or the methoxy ether.[1]

Reagents:

-

Precursor: 5-Amino-2-methoxyphenol (CAS 1687-53-2) [Source: Sigma-Aldrich/PubChem].[1]

-

Methylating Agent: Formaldehyde (37% aq.[1] solution).

-

Reducing Agent: Formic acid (98%) or Sodium Cyanoborohydride (NaBH₃CN).[1]

-

Solvent: Methanol or Acetonitrile.[1]

Step-by-Step Protocol:

-

Dissolution: In a 250mL round-bottom flask, dissolve 10 mmol (1.39 g) of 5-Amino-2-methoxyphenol in 50 mL of Methanol. Ensure complete solvation; the solution will appear slightly brown/grey.[1]

-

Acidification: Add 1.5 equivalents of Acetic Acid to buffer the pH to ~5.0. This activates the imine formation.[1]

-

Addition: Dropwise add 5 equivalents of Formaldehyde (37% aq) at 0°C. Stir for 30 minutes.

-

Reduction:

-

Method A (Eschweiler-Clarke): Add excess Formic Acid and reflux at 70°C for 12 hours.

-

Method B (Mild Hydride): Add 3 equivalents of NaBH₃CN portion-wise at 0°C. Stir at room temperature for 4 hours. Preferred for higher yield.[1]

-

-

Quench & Extraction: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x 50mL).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 7:3).

Synthesis Pathway Diagram[1]

Caption: Figure 1. Selective reductive methylation pathway avoiding O-alkylation side reactions.[1]

Part 3: Analytical Characterization[1]

To validate the synthesis, the following analytical signatures must be confirmed. The presence of the N(CH₃)₂ peak is the primary indicator of success.[1]

| Method | Expected Signature | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~2.80 ppm (s, 6H) | Singlet corresponding to the six protons of the N(CH₃)₂ group.[1] |

| ¹H NMR (DMSO-d₆) | δ ~3.70 ppm (s, 3H) | Singlet for the O-Methoxy (OCH₃) group.[1] |

| ¹H NMR (Aromatic) | δ 6.0 - 6.8 ppm (m, 3H) | Aromatic protons showing 1,2,4-substitution pattern.[1] |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 168.2 m/z | Protonated molecular ion peak.[1] |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (Broad) | O-H stretching (Phenolic).[1] Absence of N-H stretching confirms tertiary amine.[1] |

Part 4: Applications & Mechanism of Action[1]

Pharmaceutical Intermediate

This compound serves as a structural analog in the synthesis of morphinan alkaloids .[1] The 3-hydroxy-4-methoxy substitution pattern mimics the A-ring of codeine and thebaine.[1]

-

Mechanism: The electron-rich aromatic ring facilitates electrophilic aromatic substitution at the C6 position, allowing for ring closure in complex alkaloid synthesis.[1]

Oxidative Dye Coupler

In the cosmetic industry, 5-(dimethylamino)-2-methoxyphenol acts as a secondary coupler .[1]

-

Reaction: Upon oxidation (typically with H₂O₂ and a primary intermediate like p-phenylenediamine), it forms stable indoaniline dyes.[1]

-

Color Profile: The dimethylamino group acts as a strong auxochrome, typically shifting the absorption to longer wavelengths (producing deep violets or blues) compared to the primary amine.[1]

Experimental Workflow: Oxidative Coupling Test

Caption: Figure 2. Standard workflow for testing dye coupling efficiency.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Oral/Dermal (Category 4).[1]

-

Sensitization: Potential skin sensitizer due to aniline substructure.[1]

Storage Protocols:

-

Atmosphere: Store under Nitrogen or Argon.[1] Aminophenols are prone to auto-oxidation (turning dark brown/black) upon exposure to air.[1]

-

Temperature: 2-8°C (Refrigerated).

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24855859: 5-Amino-2-methoxyphenol. Retrieved from [Link][1]

-

Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[1] Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.[1] (Foundational chemistry for Protocol 2.1).

Sources

Strategic Integration of 5-Dimethylamino Guaiacol Derivatives in Medicinal Chemistry: Synthesis, SAR, and Pharmacological Applications

Executive Summary & Structural Rationale

The guaiacol (2-methoxyphenol) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous bioactive compounds, including vanillin and eugenol. However, native guaiacol suffers from poor aqueous solubility and limited target-binding versatility. The strategic introduction of a dimethylamino group —whether directly on the aromatic ring (e.g., 5-dimethylamino guaiacol) or via an alkyl/alkoxy linker (e.g., dimethylaminomethyl or dimethylaminoethoxy)—profoundly alters the molecule's physicochemical and pharmacokinetic profile.

As an application scientist, the decision to incorporate a tertiary dimethylamino group rather than a primary amine is rooted in chemical stability and predictable pharmacokinetics. Primary amines are susceptible to forming Schiff bases with endogenous aldehydes, whereas the dimethylamino moiety remains stable. At physiological pH (7.4), this tertiary amine is protonated, yielding a cation that enables critical cation-

Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of dimethylamino guaiacol derivatives relies on highly controlled electrophilic aromatic substitutions and etherifications. Below are two field-proven, self-validating protocols.

Protocol A: Mannich Condensation for Dimethylaminomethyl Guaiacols

This protocol utilizes the Mannich reaction to install a dimethylaminomethyl group ortho to the phenolic hydroxyl group.

-

Step 1: Iminium Ion Formation. In a dry flask, condense dimethylamine (4 mmol, 2 eq) with formaldehyde (4 mmol, 2 eq) in 1.0 mL of absolute ethanol (EtOH) at 0 °C.

-

Causality: Pre-forming the iminium species at a low temperature prevents the highly reactive formaldehyde from undergoing Cannizzaro-type disproportionation or uncontrolled polymerization.

-

-

Step 2: Electrophilic Aromatic Substitution. Add the starting guaiacol derivative (2 mmol, 1 eq) to the iminium solution. Stir the mixture at room temperature for 12 hours under an inert atmosphere.

-

Causality: The electron-donating hydroxyl and methoxy groups activate the aromatic ring, directing the electrophilic iminium ion to the ortho/para positions. Steric hindrance typically favors ortho-substitution relative to the hydroxyl group .

-

-

Step 3: Workup & Validation. Quench the reaction with water and extract using ethyl acetate. Dry the organic layer over anhydrous

and concentrate in vacuo.-

Self-Validation: Analyze the crude product via GC-MS and

NMR. A successful reaction is confirmed by an [M+] peak consistent with the molecular formula (e.g., m/z 195.14 for methyl-guaiacol derivatives) and a characteristic

-

Protocol B: Claisen-Schmidt Condensation for Dimethylaminoethoxy-Vanillin Chalcones

For applications requiring extended conjugation (e.g., antifungal agents), modifying vanillin (a guaiacol derivative) is highly effective.

-

Step 1: O-Alkylation (Williamson Ether Synthesis). React vanillin with 2-chloro-N,N-dimethylamine hydrochloride and

in DMF at 80 °C for 8 hours.-

Causality:

acts as a mild base to deprotonate the phenolic OH without degrading the aldehyde. This yields 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde .

-

-

Step 2: Condensation. Condense the resulting aldehyde with an acetophenone derivative in the presence of KOH in EtOH at 50 °C for 12 hours.

-

Causality: KOH deprotonates the acetophenone to form an enolate, which attacks the aldehyde. The subsequent dehydration is thermodynamically driven by the formation of the highly conjugated (E)-chalcone system.

-

-

Step 3: Workup & Validation. Neutralize the mixture, filter the precipitate, and recrystallize from ethanol. Yields typically range from 78–92% .

Caption: Synthetic pathways for dimethylamino guaiacol derivatives via Mannich and Claisen-Schmidt reactions.

Pharmacological Applications & SAR Dynamics

Neuroprotection & Anti-Alzheimer's Activity

Dimethylaminomethyl-substituted guaiacol derivatives (including modified curcumins) exhibit potent free radical scavenging activity against DPPH (

Antimicrobial & Antifungal Efficacy

Chalcone derivatives bearing the dimethylaminoethoxy-guaiacol motif, such as (E)-1-(4-chlorophenyl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)prop-2-en-1-one, demonstrate potent antifungal activity against dermatophytes like Trichophyton rubrum. The mechanism relies on the electron-withdrawing nature of the chalcone combined with the lipophilic basic amine, which disrupts fungal cell membranes. Additionally, grafting aminoguaiacol onto polysaccharides (e.g., carboxymethylpullulan) via EDCI coupling yields water-soluble polymers with profound antibacterial properties against S. aureus and excellent cytocompatibility .

Caption: Dual-action neuroprotective mechanism of dimethylamino guaiacol derivatives targeting AChE and Aβ.

Quantitative Data Summaries

The following table summarizes the Structure-Activity Relationship (SAR) and physicochemical enhancements achieved through various dimethylamino modifications on the guaiacol core.

| Compound Class | Key Structural Modification | Primary Target / Assay | Efficacy ( | Physicochemical Benefit |

| Dimethylaminomethyl Guaiacols | Ortho-Mannich base addition | Aβ Aggregation / DPPH Scavenging | Aqueous solubility >16.7 mg/mL | |

| Dimethylaminoethoxy Chalcones | O-alkylation + Claisen-Schmidt | Antifungal (T. rubrum) | Yield: 78–92% | Enhanced membrane disruption |

| Aminoguaiacol-Grafted Polymers | EDCI coupling to Polysaccharide | Antibacterial (S. aureus) | Grafting Rate: 16–58% | High cytocompatibility / Water soluble |

References

1.[1] "Carboxymethylpullulan Grafted with Aminoguaiacol: Synthesis, Characterization, and Assessment of Antibacterial and Antioxidant Properties" - ACS Publications (Biomacromolecules). URL:[Link] 2.[2] "Functionalized benzylamines from commercial kraft lignin" - OSTI.GOV. URL:[Link] 3.[3] "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity" - PMC (National Institutes of Health). URL:[Link] 4.[4] "Therapeutic aspects of biologically potent vanillin derivatives: A critical review" - Journal of Drug Delivery and Therapeutics (JDDTONLINE). URL:[Link] 5.[5] "Design, synthesis and anti-Alzheimer properties of dimethylaminomethyl-substituted curcumin derivatives" - ResearchGate (Bioorganic & Medicinal Chemistry Letters). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. osti.gov [osti.gov]

- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Ionization Behavior of 5-(Dimethylamino)-2-methoxyphenol

[1]

Executive Summary

The molecule 5-(Dimethylamino)-2-methoxyphenol represents a bifunctional scaffold containing both a basic tertiary amine and an acidic phenolic moiety.[1][2] Understanding its dissociation constants (pKa) is critical for predicting its behavior in biological matrices, optimizing extraction protocols, and designing downstream synthetic pathways (e.g., for fluorescent dyes or pharmaceutical intermediates).[1][3]

Analysis of the substituent effects indicates the molecule exhibits two distinct ionization events:[2]

-

Basic pKa (

): Protonation of the dimethylamino group.[1][2] -

Acidic pKa (

): Deprotonation of the phenolic hydroxyl group.[1][2]

At physiological pH (7.4), the molecule exists primarily in its neutral (uncharged) state, distinguishing it from zwitterionic isomers.[1][2]

Molecular Architecture & Ionization Sites[1][2]

To accurately predict the pKa values, we must analyze the electronic environment of the two ionizable centers.[1][2]

Structural Analysis[1][2]

-

Substituent 1 (Position 2): Methoxy group (-OMe).[1][2] This is an ortho substituent relative to the phenol.[1][2]

-

Substituent 2 (Position 5): Dimethylamino group (-N(CH

)

Electronic Effects (Hammett Analysis)

The pKa values are estimated using the Hammett equation:

| Ionizable Group | Parent Molecule | Parent pKa | Substituent Effects | Calculated pKa |

| Tertiary Amine | N,N-Dimethylaniline | 5.15 | Para-OMe: Strong electron donor ( | ~5.60 |

| Phenol | Phenol | 9.99 | Ortho-OMe: Negligible effect (Guaiacol pKa | ~10.32 |

Note on Causality: The para-methoxy group significantly boosts the basicity of the amine via resonance donation, pushing the pKa from 5.15 to ~5.[1][2]6. Conversely, the meta-dimethylamino group has a minimal effect on the phenol's acidity because its resonance electrons cannot delocalize onto the phenolate oxygen.[1][2]

Ionization Microspecies & pH Distribution[1]

Unlike amino acids which form zwitterions, 5-(Dimethylamino)-2-methoxyphenol follows a Cation

Diagram: Ionization Pathway

The following logic diagram illustrates the dominant species across the pH scale.

Implications for Drug Development[1]

-

Lipophilicity (LogD): The LogD will be highest in the pH range of 6.0–10.0, where the neutral species dominates.[2] This window is optimal for membrane permeability and solvent extraction (e.g., into dichloromethane).[1][2]

-

Solubility: Solubility will be minimal at pH 7.4 (neutral form) and maximal at pH < 4 (cationic) or pH > 11 (anionic).[1][2]

Experimental Methodologies

For validation, the following protocols are recommended. These are self-validating systems designed to minimize error from impurities or carbonate contamination.[1][2]

Potentiometric Titration (Gold Standard)

This method is preferred for its precision (

Protocol:

-

Preparation: Dissolve 5 mg of the compound in 10 mL of degassed 0.15 M KCl (ionic strength adjustor). If solubility is poor, use a co-solvent (methanol/water 20:80) and extrapolate to 0% organic using the Yasuda-Shedlovsky plot.[1][2]

-

Acidification: Lower pH to ~2.5 using 0.1 M HCl to fully protonate the amine.

-

Titration: Titrate with carbonate-free 0.1 M KOH under inert gas (

or -

Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum difference plot (

) to identify pKa values at

UV-Metric Spectrophotometry (Low Solubility)

If the compound precipitates near pH 7, UV-metric titration is superior as it requires lower concentrations (

Workflow Logic:

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165-195.[1][2]

-

Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] IUPAC Chemical Data Series.[1][2] [2]

-

Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.[1][2] IUPAC Chemical Data Series No.[1][2] 23.

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Standard text for potentiometric titration protocols).

-

PubChem Compound Summary. 3-Dimethylaminophenol (Analog Data). National Center for Biotechnology Information.[1][2]

potential toxicity and safety data for 5-(Dimethylamino)-2-methoxyphenol

An In-Depth Technical Guide on the Potential Toxicity and Safety Data for 5-(Dimethylamino)-2-methoxyphenol

Executive Summary

For drug development professionals and toxicologists, the structural evaluation of early-stage pharmacophores is critical for predicting attrition risks. 5-(Dimethylamino)-2-methoxyphenol presents a highly specific structural alert profile. While it offers versatile electronic properties for target binding, its functional groups—a dimethylamino moiety and an ortho-methoxyphenol (guaiacol) core—harbor significant metabolic liabilities.

This whitepaper synthesizes the mechanistic pathways of toxicity for 5-(Dimethylamino)-2-methoxyphenol by extrapolating from well-characterized structural analogs. It details the causality behind its potential hepatotoxicity, nephrotoxicity, and hematotoxicity, and provides self-validating experimental protocols to empirically quantify these risks during preclinical development.

Structural Liability and Bioactivation Mechanisms

The toxicity of 5-(Dimethylamino)-2-methoxyphenol is not primarily driven by the parent compound, but rather by its biotransformation into highly reactive electrophilic intermediates. The molecule contains two primary sites of metabolic vulnerability:

-

The Dimethylamino Group: Tertiary amines undergo sequential oxidative N-demethylation catalyzed by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP2D6) to yield secondary and primary aminophenols. Aminophenols are notorious for their oxidation into highly reactive quinone imines . This mechanism is identical to the bioactivation of acetaminophen (APAP) into N-acetyl-p-benzoquinone imine (NAPQI), which rapidly depletes intracellular glutathione (GSH) and covalently binds to hepatic proteins, inducing necrosis [1].

-

The Methoxy Group: The methoxy group situated ortho to the phenolic hydroxyl can undergo O-demethylation via CYP2E1 and CYP1A2. This reaction generates a substituted catechol (1,2-benzenediol derivative). Catechols are highly susceptible to auto-oxidation or enzymatic oxidation into ortho-quinones , which act as potent Michael acceptors that alkylate DNA and proteins, a pathway similarly observed in the bioactivation of the carcinogen o-anisidine[3].

Proposed CYP450-Mediated Bioactivation Pathways of 5-(Dimethylamino)-2-methoxyphenol.

Target Organ Toxicity Profiles

Based on the functional group liabilities, the following organ-specific toxicities must be anticipated and screened for:

A. Hematotoxicity (Methemoglobinemia)

The intact dimethylaminophenol moiety is a potent inducer of methemoglobinemia. Structural analogs like 4-dimethylaminophenol (4-DMAP) directly oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state. While 4-DMAP is utilized as a rapid-acting cyanide antidote, its administration is severely limited by its propensity to cause Heinz body hemolytic anemia and reticulocytosis [2]. 5-(Dimethylamino)-2-methoxyphenol is expected to exhibit similar rapid-onset hematotoxicity in systemic circulation.

B. Hepatotoxicity and Nephrotoxicity

Hepatic parenchymal cells are the primary site of CYP-mediated bioactivation. If the rate of quinone imine formation exceeds the hepatic GSH synthesis rate, covalent binding to mitochondrial proteins occurs, leading to oxidative stress and centrilobular necrosis. Furthermore, a CYP-independent mechanism of toxicity involving direct p-aminophenol accumulation can drive severe renal proximal tubule injury, particularly at high local concentrations [1].

Quantitative Toxicity Extrapolations

To guide dose-range finding (DRF) studies, the following table synthesizes quantitative safety thresholds derived from closely related structural analogs.

| Analog Compound | Structural Similarity | Primary Toxicity Endpoint | Quantitative Threshold / LD50 |

| 4-Dimethylaminophenol (4-DMAP) | Dimethylamino-phenol core | Methemoglobinemia / Hemolysis | Intravenous LD50: 70 mg/kg (mice); Induces 35% MetHb at 3 mg/kg [2]. |

| Acetaminophen (APAP) | Aminophenol core | Hepatotoxicity (GSH Depletion) | CYP-dependent toxicity at <5 mM; CYP-independent toxicity at >5 mM [1]. |

| o-Anisidine | Methoxy-aniline core | Nephrotoxicity / Carcinogenicity | Oral LD50: 1400 mg/kg (rat); Classified as Group 2B Carcinogen [3]. |

Experimental Protocols for Safety Validation

To empirically validate the safety profile of 5-(Dimethylamino)-2-methoxyphenol, researchers must employ self-validating assay systems. The following protocols are designed to isolate specific mechanisms of toxicity while embedding internal controls to ensure data integrity.

Protocol 1: High-Throughput CYP450 Bioactivation and GSH Trapping Assay

Causality & Rationale: Reactive electrophiles (quinone imines/ortho-quinones) are transient and cannot be measured directly. By introducing excess Glutathione (GSH)—a "soft" nucleophile—we can trap these "hard" electrophiles to form stable, quantifiable thioether conjugates. Self-Validation: The system uses 1-Aminobenzotriazole (1-ABT), a pan-specific mechanism-based CYP inhibitor [4], to definitively prove that adduct formation is enzymatically driven rather than a result of spontaneous auto-oxidation.

Step-by-Step Methodology:

-

Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

-

Incubation Mixture: Combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 5 mM GSH, and 10 µM of 5-(Dimethylamino)-2-methoxyphenol.

-

Control Arms:

-

Positive Control: 10 µM Acetaminophen (known NAPQI-GSH former).

-

Negative Control (Enzyme Inhibition): Pre-incubate HLM with 1 mM 1-ABT for 15 minutes prior to adding the test compound [4].

-

-

Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 37°C in a shaking water bath.

-

Quenching: At time points 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench in 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a neutral loss scan of m/z 129 (characteristic of the pyroglutamic acid moiety of GSH) to identify and quantify reactive metabolite conjugates.

Experimental Workflow for Reactive Metabolite Trapping and Quantification.

Protocol 2: In Vitro Methemoglobinemia Assessment

Causality & Rationale: The dimethylaminophenol structure can directly oxidize hemoglobin. Measuring the shift in the Soret band absorbance allows for the precise quantification of functional hemoglobin converting to methemoglobin. Self-Validation: The assay utilizes sodium nitrite as a positive control for rapid oxidation, and measures absorbance at an isobestic point to confirm that total hemoglobin concentration remains constant, ruling out artifactual precipitation.

Step-by-Step Methodology:

-

Erythrocyte Isolation: Obtain fresh human whole blood (collected in EDTA tubes). Centrifuge at 2,000 x g for 10 minutes. Discard plasma and buffy coat. Wash erythrocytes three times with isotonic PBS (pH 7.4).

-

Lysate Preparation: Lyse the erythrocytes in 4 volumes of hypotonic buffer (5 mM phosphate, pH 7.4). Centrifuge at 10,000 x g to remove cell debris. Adjust the hemoglobin concentration to ~100 µM using PBS.

-

Dosing: Aliquot the hemoglobin solution into a 96-well plate. Add 5-(Dimethylamino)-2-methoxyphenol at varying concentrations (1 µM to 100 µM).

-

Positive Control: 100 µM Sodium Nitrite (NaNO2).

-

Vehicle Control: 0.1% DMSO in PBS.

-

-

Spectrophotometric Reading: Incubate at 37°C. Read absorbance at 630 nm (peak for MetHb) and 577 nm (peak for OxyHb) at 10-minute intervals for 1 hour.

-

Calculation: Calculate the percentage of MetHb using the Evelyn-Malloy method, verifying against the isobestic point at 523 nm to ensure total hemoglobin conservation.

Risk Mitigation and Structural Optimization Strategies

If 5-(Dimethylamino)-2-methoxyphenol is a required pharmacophore for target engagement, medicinal chemists must employ strategies to mitigate its toxicity:

-

Steric Hindrance: Introduce bulky alkyl groups adjacent to the dimethylamino or methoxy groups to sterically block CYP450 access, thereby reducing the rate of N- or O-demethylation.

-

Fluorination: Substitute the aromatic protons ortho/para to the phenol/amine groups with fluorine atoms. Fluorine is highly electronegative and forms a strong C-F bond, preventing CYP-mediated aromatic hydroxylation and subsequent quinone formation.

-

Prodrug Approaches: If the compound is rapidly cleared or highly toxic in the GI tract, formulate it as an ester prodrug to alter its absorption kinetics and first-pass metabolism profile.

References

-

A Cytochrome P450–Independent Mechanism of Acetaminophen-Induced Injury in Cultured Mouse Hepatocytes. National Center for Biotechnology Information (PMC).[Link]

-

The acute intravenous and oral toxicity in mice, rats and guinea-pigs of 4-dimethylaminophenol (DMAP) and its effects on haematological variables. PubMed.[Link]

-

Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. National Center for Biotechnology Information (PMC).[Link]

-

1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Hilaris Publisher.[Link]

Precision Functionalization & Therapeutic Potential of 5-Substituted-2-Methoxyphenols

The following technical guide provides an in-depth review of 5-substituted-2-methoxyphenol compounds, focusing on the synthetic challenges of accessing this specific regiochemical space and its emerging pharmacological significance.

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The 2-methoxyphenol (guaiacol) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for vanilloids, expectorants, and antioxidants. However, the vast majority of literature and commercial applications focus on 4-substituted derivatives (e.g., Eugenol, Vanillin) or O-alkylated products (e.g., Guaifenesin).

The 5-substituted-2-methoxyphenol motif remains underutilized, primarily due to synthetic inaccessibility governed by standard electrophilic aromatic substitution (SEAr) rules. This guide addresses the "5-Position Paradox," delineating the electronic masking strategies required to access this position and reviewing the unique biological profiles—specifically antioxidant potency and COX-2 selectivity—that distinguish 5-substituted analogues from their 4-substituted counterparts.

Structural Identity & The Regioselectivity Paradox

To understand the synthetic challenge, one must analyze the electronic directing effects on the guaiacol ring.

Numbering and Electronic Landscape

In 2-methoxyphenol:

-

C1 (-OH): Strong activator, ortho/para director.

-

C2 (-OMe): Moderate activator, ortho/para director.

The Directing Conflict

In a standard SEAr reaction (e.g., bromination, Friedel-Crafts):

-

The -OH group dominates the directing effect.

-

Preferred Sites: C4 (para to OH) and C6 (ortho to OH).

-

The 5-Position: This site is meta to the strong -OH activator. Consequently, direct functionalization at C5 is electronically disfavored and rarely observed as a major product.

Implication: Accessing the 5-position requires "switching off" the -OH directing power to allow the -OMe group (which is para to C5) to take control.

Strategic Synthesis: Overcoming the Electronic Barrier

Two primary strategies have emerged to bypass the inherent regioselectivity of guaiacol: Electronic Deactivation (The Mesyl Route) and De Novo Ring Construction (The Oxidopyrylium Route) .

Strategy A: The Mesyl Switch (Deactivation-Activation)

This method, pioneered by Desmurs et al., utilizes a transient protecting group to invert the electronic landscape.

-

Masking: The phenol is converted to a mesylate (Ms).[1][2] The -OMs group is electron-withdrawing and deactivating.

-

Directing: The -OMe group (C2) becomes the strongest activator on the ring.

-

Substitution: Electrophiles attack para to the -OMe group, which is C5 .

-

Unmasking: Hydrolysis restores the phenol.

Strategy B: Oxidopyrylium Cycloaddition

A more recent approach involves constructing the phenol ring from acyclic precursors. Maltol-derived oxidopyrylium cycloadducts undergo acid-mediated ring contraction (using BCl₃) to yield 2-methoxy-5-arylphenols directly, completely avoiding SEAr constraints.

Visualization of Synthetic Logic

The following diagram illustrates the divergence between standard SEAr and the targeted 5-substitution strategies.

Caption: Divergent synthetic pathways. Standard SEAr yields 4/6-isomers, while Mesyl-protection or Maltol rearrangement selectively yields the 5-isomer.

Detailed Experimental Protocol

Target: Synthesis of 5-Aminomethyl-2-methoxyphenol (via Mesyl Strategy) Context: This compound is a versatile intermediate for creating 5-substituted vanilloid analogues.

Phase 1: Electronic Deactivation (Mesylation)

-

Reagents: Guaiacol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM.

-

Procedure:

-

Dissolve guaiacol in dry DCM at 0°C.

-

Add TEA, followed by dropwise addition of MsCl.

-

Stir at RT for 4 hours.

-

Validation: TLC should show complete disappearance of the starting phenol (lower Rf) and appearance of the mesylate (higher Rf).

-

Workup: Wash with 1N HCl, brine, dry over Na₂SO₄.

-

Phase 2: Regioselective Amidomethylation (The Critical Step)

Note: This step exploits the Tscherniac-Einhorn reaction logic tailored for the deactivated ring.

-

Reagents: Mesyl-guaiacol (from Phase 1), N-(Hydroxymethyl)acetamide (1.2 eq), H₂SO₄ (conc.), Acetic Acid.

-

Procedure:

-

Dissolve mesyl-guaiacol and N-(hydroxymethyl)acetamide in acetic acid.

-

Cool to 0-5°C.

-

Slowly add H₂SO₄ (catalytic to stoichiometric depending on reactivity).

-

Stir at RT for 24 hours.

-

Mechanism: The electrophilic iminium ion attacks the position para to the methoxy group (C5). The mesylate at C1 prevents ortho-attack.

-

-

Yield: Expect ~70-75% of the 5-acetamidomethyl intermediate.

Phase 3: Deprotection

-

Reagents: NaOH (aq, 10%), Ethanol.

-

Procedure: Reflux the intermediate in ethanolic NaOH for 6 hours. This cleaves both the mesyl ester and the acetamide (if harsh enough) or requires a two-step hydrolysis (acidic then basic) to yield the free amine.

Pharmacological Profile & Applications[3][4]

The 5-substituted motif offers distinct biological properties compared to the canonical 4-substituted vanilloids.

Comparative Biological Activity

| Feature | 4-Substituted (e.g., Eugenol) | 5-Substituted (Target) | Mechanism Note |

| Antioxidant Potency | High | Moderate to High | 5-substitution alters the electron density of the OH bond, potentially tuning H-atom transfer (HAT) rates. |

| Metabolic Stability | Low (Rapid conjugation at C4) | Enhanced | Blockage of the C5 metabolic soft spot (often a site of hydroxylation in 4-sub analogues). |

| COX-2 Selectivity | Moderate | High | 5-aryl derivatives (e.g., from Maltol route) show enhanced docking in the COX-2 hydrophobic pocket. |

| Lignin Relevance | Major pyrolysis product | Minor pyrolysis product | Presence in bio-oils suggests under-explored utility in renewable feedstock valorization. |

Key Therapeutic Areas

-

Neuroprotection: 5-methoxyindole carboxylic acid hydrazones (structurally related) have shown promise in scavenging superoxide anions without triggering pro-oxidant effects.[3]

-

Anti-inflammatory: 5-substituted guaiacols act as selective COX-2 inhibitors. The steric bulk at C5 appears to improve selectivity over COX-1 compared to smaller 4-substituted analogues.

References

-

Bejcek, L. P., & Murelli, R. P. (2020). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.[4] Chemical Communications, 56(21). Link

-

Bensel, N., Pevere, V., Desmurs, J. R., & Mioskowski, C. (2002). Mesyl guaiacol: a versatile intermediate for the synthesis of 5-aminomethyl guaiacol and related compounds.[2] Tetrahedron Letters, 43(23), 4241-4243. Link

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.[5] In Vivo, 21(2), 181-188.[5] Link

-

Klisic, A., et al. (2021). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Archives of Medical Science. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reductive Amination Protocol for 5-Amino-2-methoxyphenol

Introduction & Mechanistic Rationale

The synthesis of secondary and tertiary amines is a cornerstone of modern drug development. For electron-rich aromatic amines such as 5-amino-2-methoxyphenol , reductive amination offers a highly controlled pathway to N-alkylation without the risk of over-alkylation typically associated with direct alkyl halides[1].

Structurally, 5-amino-2-methoxyphenol possesses an amino group positioned para to a strongly electron-donating methoxy group and meta to a hydroxyl group. This specific electronic configuration makes the primary amine an exceptionally strong nucleophile, facilitating rapid condensation with aldehydes or ketones. However, this same electron density renders the aromatic ring highly susceptible to aerobic oxidation, often leading to the formation of dark, polymeric p-benzoquinone imine byproducts.

To navigate these structural challenges, this protocol utilizes Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . As established by Abdel-Magid et al., STAB is the gold-standard reagent for this transformation due to its mild nature, high chemoselectivity for iminium ions over parent carbonyls, and its ability to function efficiently in weakly acidic environments without generating the toxic cyanide byproducts associated with sodium cyanoborohydride[2].

Mechanistic Workflow

The reaction proceeds via a cascade of nucleophilic addition, dehydration, and targeted hydride transfer. The logical flow of this transformation is visualized below.

Fig 1. Mechanistic workflow of the reductive amination of 5-amino-2-methoxyphenol.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and robust system, the following experimental choices have been engineered into the protocol:

-

Atmospheric Control (Causality): Because 5-amino-2-methoxyphenol oxidizes rapidly in the presence of atmospheric oxygen, the entire protocol must be executed under strict Argon or Nitrogen inertion. Degassing the solvent prior to use prevents premature degradation of the starting material.

-

Solvent Selection (Experience): 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) or Methanol. STAB exhibits optimal solubility and stability in DCE, and the reaction kinetics are demonstrably faster and cleaner in this medium[2].

-

Stepwise Kinetic Control (Expertise): While direct reductive amination (mixing all reagents simultaneously) is common, this protocol employs a stepwise addition. By allowing the amine and aldehyde to stir with acetic acid for 30 minutes prior to STAB addition, we kinetically favor complete iminium ion formation. This completely suppresses the competitive side-reaction of STAB reducing the starting aldehyde into a primary alcohol[1].

-

Self-Validation (Trustworthiness): The reaction incorporates visual and chromatographic validation points. The starting mixture should remain pale yellow/brown; a rapid shift to black indicates an oxygen leak. Furthermore, the quenching step with NaHCO₃ provides visual confirmation of active STAB destruction via controlled effervescence (H₂ gas release).

Quantitative Reaction Parameters

The following table outlines the standardized stoichiometry for a 10 mmol scale reaction using a representative aliphatic or aromatic aldehyde.

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |

| 5-Amino-2-methoxyphenol | 139.15 | 1.00 | 1.39 g | Nucleophile (Limiting Reagent) |

| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.05 | 1.11 g (~1.07 mL) | Electrophile |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.50 | 3.18 g | Chemoselective Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.00 | 0.60 g (~0.57 mL) | Brønsted Acid Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 40.0 mL | Solvent (0.25 M Concentration) |

Step-by-Step Methodology

Phase 1: Preparation & Imine Pre-formation

-

Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar. Seal with a rubber septum and purge the vessel with Argon for 5 minutes.

-

Substrate Dissolution: Quickly transfer 5-amino-2-methoxyphenol (1.39 g, 10.0 mmol) into the flask. Re-seal and purge with Argon. Inject anhydrous, degassed 1,2-dichloroethane (40 mL) via syringe and stir until fully dissolved.

-

In-Process Control (IPC): The solution should appear pale yellow to light brown.

-

-

Catalysis & Condensation: Inject the aldehyde (10.5 mmol) followed immediately by glacial acetic acid (0.57 mL, 10.0 mmol).

-

Incubation: Stir the mixture at room temperature (20–25 °C) for 30 minutes under Argon to allow the carbinolamine to dehydrate into the activated iminium ion.

Phase 2: Hydride Reduction

-

Reagent Addition: Briefly remove the Argon inlet and add Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over a 10-minute window.

-

Causality: Portion-wise addition mitigates the mild exotherm and prevents localized over-concentration of hydride, ensuring smooth conversion.

-

-

Reaction Maturation: Re-seal the flask, re-establish the Argon line, and stir vigorously for 4 to 12 hours.

-

Chromatographic Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 1:1). The highly conjugated starting amine is strongly UV-active. The target secondary amine will typically exhibit a higher

value (due to the masking of the primary amine's hydrogen bonding capacity) and will stain uniquely with ninhydrin.

Phase 3: Quenching & Workup

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Quenching: Carefully add saturated aqueous NaHCO₃ (25 mL) dropwise via an addition funnel or syringe.

-

Causality: The basic aqueous solution neutralizes the acetic acid catalyst and hydrolyzes any unreacted STAB. Caution: Vigorous effervescence (H₂ gas) will occur.

-

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 2 × 20 mL).

-

Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine, 30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Isolation

-

Purification: Purify the crude residue via flash column chromatography using a silica gel stationary phase and a gradient mobile phase (e.g., 10% to 40% EtOAc in Hexanes) to isolate the pure alkylated 5-amino-2-methoxyphenol derivative.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

-

Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Available at:[Link]

Sources

Application Note: High-Fidelity N-Methylation of Aminophenols via the Eschweiler-Clarke Protocol

Abstract & Strategic Relevance

The selective

This guide provides an optimized protocol for the

Mechanistic Principles & Chemoselectivity

The Eschweiler-Clarke reaction relies on the in situ formation of an iminium ion, followed by an irreversible hydride transfer from the formate anion.

Why This Protocol Works for Aminophenols

-

Self-Limiting Alkylation: The reaction stops at the tertiary amine.[1] Quaternization is mechanistically impossible because the tertiary amine lacks the N-H proton required to form the intermediate iminium ion.[1]

-

Chemoselectivity: Under the acidic conditions (formic acid solvent), the phenol group remains protonated (

), significantly reducing its nucleophilicity and preventing competitive -

Driving Force: The irreversible evolution of

drives the equilibrium forward.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion of a primary aminophenol to a tertiary

Figure 1: The mechanism proceeds via iminium ion formation followed by formate-mediated reduction.[2][3] The loss of CO2 renders the step irreversible.[1]

Critical Experimental Parameters

To avoid "tar" formation (polymerized phenolic oxidation products), strict adherence to stoichiometry and temperature profiles is required.

| Parameter | Recommended Value | Rationale |

| Stoichiometry (HCHO) | 2.2 – 2.5 equiv. | Slight excess ensures complete conversion to tertiary amine; large excess promotes polymerization. |

| Stoichiometry (HCOOH) | 4.0 – 5.0 equiv. | Acts as both hydride source and solvent. High concentration maintains acidic pH to protect the phenol. |

| Temperature | Reflux (~100°C) | Essential for |

| Atmosphere | Nitrogen ( | Critical. Phenols are susceptible to aerobic oxidation at high temperatures. |

| Addition Rate | Slow stream | Prevents accumulation of unreacted formaldehyde, which can cross-link phenols. |

Detailed Protocol: -Dimethylation of m-Aminophenol

Target: Synthesis of 3-(Dimethylamino)phenol (CAS: 99-07-0).[4] Scale: 50 mmol (approx. 5.5 g of starting material).

Reagents & Equipment[5]

-

m-Aminophenol (MW 109.13 g/mol ): 5.46 g

-

Formic Acid (98%): 10 mL (~5 equiv.)

-

Formaldehyde (37% aq.[5] solution): 9.0 mL (~2.4 equiv.)

-

Sodium Hydroxide (NaOH): 10% aq.[4] solution

-

Solvent: Toluene or Dichloromethane (DCM) for extraction

-

Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Inerting: Flush the RBF with nitrogen for 5 minutes.

-

Solubilization: Add m-aminophenol (5.46 g) and Formic Acid (10 mL) to the flask. Stir gently.

-

Note: The reaction is exothermic; the amine will dissolve to form the formate salt. If the exotherm is violent, cool slightly in an ice bath, but ensure the mixture remains liquid.

-

-

Heating: Equip the reflux condenser. Heat the mixture to 80°C (internal temperature).

Phase 2: Reductive Methylation

-

Addition: Add the Formaldehyde solution (9.0 mL) dropwise over 15–20 minutes.

-

Observation: Gas evolution (

) will begin. Do not rush this step.

-

-

Reflux: Once addition is complete, increase bath temperature to bring the mixture to a gentle reflux (~100°C).

-

Duration: Maintain reflux for 4 to 6 hours .

-

Endpoint: Evolution of gas bubbles (

) ceases. TLC (Mobile phase: 5% MeOH in DCM) should show disappearance of the primary amine spot (

-

Phase 3: Workup & Purification[6]

-

Quench: Cool the reaction mixture to room temperature.

-

Basification (Critical): Transfer the mixture to a beaker containing crushed ice. Slowly add 10% NaOH with stirring until pH 8–9 is reached.

-

Chemistry: This converts the ammonium formate salt back to the free amine. The solution may turn cloudy as the product precipitates or oils out.

-

-

Extraction: Extract the aqueous layer with Toluene (

mL).-

Why Toluene? It is excellent for aromatic amines and leaves behind more polar impurities compared to DCM.

-

-

Washing: Wash the combined organic layers with Brine (

mL). Dry over anhydrous -

Isolation: Filter and concentrate under reduced pressure (Rotovap).

-

Final Purification:

-

Solid: Recrystallize from Ethanol/Water or Hexane.

-

Oil: Vacuum distillation (bp ~160°C at 10 mmHg).

-

Quality Control & Troubleshooting

Expected Analytical Data

-

Appearance: Off-white to pale grey crystals (if pure). Dark brown indicates oxidation.

-

1H NMR (

):-

2.90 ppm (s, 6H,

- 6.0–7.2 ppm (m, 4H, Aromatic)

-

~5-6 ppm (s, 1H,

-

2.90 ppm (s, 6H,

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Dark/Black Product | Phenolic oxidation | Ensure strict |

| Incomplete Methylation | Reaction stopped too early | Ensure reflux continues until |

| Low Yield | Product lost in aqueous phase | The aminophenol is amphoteric. Ensure pH is exactly 8–9. If pH > 11, phenolate ( |

| Solidification in Flask | Polymerization | Formaldehyde was added too fast to a cold mixture. Ensure mixture is hot (80°C) during addition. |

References

-

Eschweiler, W. (1905).[1][7][8] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[1][7] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[7]

-

Clarke, H. T., et al. (1933).[1][8] "The Action of Formaldehyde on Amines and Amino Acids".[1][2][8][9][10] Journal of the American Chemical Society, 55(11), 4571–4587.

-

Li, M., et al. (2012).[2] "Review of Modern Eschweiler–Clarke Methylation Reaction". Gongneng Cailiao, 43, 2338–2342.[2] (Via NIH PMC).

-

Patent CN102381993A. (2012). "Preparation method of 3-(N,N-dimethylamino)phenol". Google Patents.

-

Subramaniam, C. (2013). "Eschweiler-Clarke Reaction".[1][2][3][7][9][10][11] In: Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. jk-sci.com [jk-sci.com]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

Application Notes and Protocols: 5-(Dimethylamino)-2-methoxyphenol as a Versatile Pharmaceutical Intermediate

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern pharmaceutical synthesis, the strategic design and utilization of versatile intermediates are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 5-(Dimethylamino)-2-methoxyphenol is a substituted phenolic compound that holds significant promise as a key building block in drug discovery and development. Its unique trifunctional nature, possessing a nucleophilic phenol, a basic dimethylamino group, and a directing methoxy group, offers a rich chemical scaffold for the synthesis of a diverse array of molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and potential applications of 5-(Dimethylamino)-2-methoxyphenol as a pharmaceutical intermediate.

The structural motif of a methoxy- and amino-substituted benzene ring is a common feature in numerous centrally acting analgesics and other therapeutic agents. The strategic placement of the dimethylamino and hydroxyl groups in 5-(Dimethylamino)-2-methoxyphenol makes it a particularly attractive precursor for the synthesis of analogs of established drugs like Tramadol and Tapentadol. This guide will detail a robust protocol for the synthesis of this intermediate and explore its potential application in the development of novel pharmaceutical candidates.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of any chemical intermediate is crucial for its safe handling and effective use in the laboratory. While specific experimental data for 5-(Dimethylamino)-2-methoxyphenol is not extensively published, we can infer its properties and handling precautions from its likely precursor, 5-Amino-2-methoxyphenol, and general principles of chemical safety.

| Property | Value (Predicted/Inferred) | Source/Justification |

| Molecular Formula | C₉H₁₃NO₂ | Calculated |

| Molecular Weight | 167.21 g/mol | Calculated |

| Appearance | Off-white to light brown solid | Inferred from related amino-phenols |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from structural analogs |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Safety and Handling:

The precursor, 5-Amino-2-methoxyphenol, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][2] Therefore, 5-(Dimethylamino)-2-methoxyphenol should be handled with similar precautions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Synthesis Protocol: N,N-Dimethylation of 5-Amino-2-methoxyphenol

The most direct and efficient route to synthesize 5-(Dimethylamino)-2-methoxyphenol is through the N,N-dimethylation of the commercially available 5-Amino-2-methoxyphenol. The Eschweiler-Clarke reaction is a well-established and reliable method for the exhaustive methylation of primary amines using formic acid and formaldehyde, which serve as the reducing agent and the methyl source, respectively.[3]

Reaction Scheme:

Caption: Synthetic route to 5-(Dimethylamino)-2-methoxyphenol.

Materials and Equipment:

-

5-Amino-2-methoxyphenol (1.0 eq)

-

Formic acid (≥95%, 5.0 eq)

-

Formaldehyde (37% solution in water, 4.0 eq)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-2-methoxyphenol (1.0 eq).

-

Addition of Reagents: Carefully add formic acid (5.0 eq) to the flask, followed by the dropwise addition of formaldehyde solution (4.0 eq). The reaction is exothermic, so addition should be controlled to maintain a manageable temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding 2 M NaOH solution until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(Dimethylamino)-2-methoxyphenol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Application as a Pharmaceutical Intermediate: Synthesis of a Tramadol Analog

The structural features of 5-(Dimethylamino)-2-methoxyphenol make it an ideal starting material for the synthesis of analogs of the centrally acting analgesic, Tramadol. The following proposed synthetic scheme illustrates how this intermediate can be utilized in a multi-step synthesis to generate a novel Tramadol analog. The key step involves a Grignard reaction, a powerful carbon-carbon bond-forming reaction, which is a common strategy in the synthesis of Tramadol and its derivatives.[4][5][6]

Proposed Synthetic Scheme:

Caption: Proposed synthetic route for a Tramadol analog.

Rationale and Key Steps:

-

Protection of the Phenolic Hydroxyl Group: To prevent the acidic proton of the phenol from interfering with the Grignard reagent formation, the hydroxyl group is first protected. A common protecting group for phenols is the methoxymethyl (MOM) ether, which can be introduced using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Aromatic Bromination: The protected phenol is then subjected to electrophilic aromatic bromination. The methoxy and protected hydroxyl groups are ortho-, para-directing, and the bulky protecting group on the hydroxyl may favor bromination at the position para to the methoxy group. N-Bromosuccinimide (NBS) is a common reagent for this transformation.

-

Grignard Reagent Formation: The resulting aryl bromide is then treated with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

-

Grignard Reaction with Mannich Base: The freshly prepared Grignard reagent is then reacted with 2-(dimethylaminomethyl)cyclohexanone, a common precursor in Tramadol synthesis.[4][6] This reaction forms the tertiary alcohol and installs the cyclohexyl ring.

-

Deprotection (if necessary): If a protecting group was used, a final deprotection step would be required to yield the free phenol of the Tramadol analog.

This proposed pathway highlights the utility of 5-(Dimethylamino)-2-methoxyphenol as a scaffold for generating novel compounds with potential analgesic properties. The modularity of this synthesis allows for further derivatization to explore structure-activity relationships.

Conclusion

5-(Dimethylamino)-2-methoxyphenol is a valuable and versatile pharmaceutical intermediate with significant potential for the synthesis of novel drug candidates. The synthetic protocol detailed herein provides a reliable method for its preparation in the laboratory. The proposed application in the synthesis of a Tramadol analog underscores its utility in the development of new therapeutics, particularly in the area of pain management. As with all chemical research, adherence to strict safety protocols is essential for the successful and safe implementation of these procedures.

References

- Thermo Fisher Scientific. (2023).

- Sigma-Aldrich. (2023). 5-Amino-2-methoxyphenol Product Page.

- MDPI. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.

- BenchChem. (2025). A Comparative Guide to the Synthesis of (4-Methoxyphenyl)dimethylamine.

- BenchChem. (2025). An In-depth Technical Guide to Cnk5SS3A5Q (Tramadol).

- QuickCompany. (2011).

- ResearchGate. (2014). Synthesis of Tramadol and Analogous.

- Google Patents. (2013). Synthesis method of tapentadol.

- Master Organic Chemistry. (2017).

- Justia Patents. (2014).

- JOCPR. (2012). Synthesis of related substances of Tramadol hydrochloride, analgesic drug.

- New Drug Approvals. (2015). TRAMADOL.

Sources

Application Note: Scalable Synthesis of 5-(Dimethylamino)-2-methoxyphenol

Executive Summary & Strategic Analysis

The synthesis of 5-(Dimethylamino)-2-methoxyphenol (Target Molecule) presents a classic regioselectivity challenge in aromatic substitution. Direct functionalization of the commercially available scaffold, Guaiacol (2-methoxyphenol), typically yields the 4-isomer due to the strong para-directing influence of the hydroxyl group.

To access the 5-isomer scalably and economically, we must invert the electronic directing effects. This protocol details a 5-step linear synthesis that utilizes an "Acetylate-Nitrate-Hydrolyze" strategy to selectively install the nitrogen functionality meta to the phenol and para to the methoxy group. This route avoids expensive chromatographic separations and utilizes standard industrial unit operations (hydrogenation, crystallization).

Key Process Advantages

-

Regiocontrol: >95% selectivity for the 5-position via steric and electronic manipulation.

-

Scalability: Avoids column chromatography; purification relies on crystallization and extraction.

-

Safety: Incorporates continuous flow parameters for the exothermic nitration step.

Retrosynthetic Logic & Pathway Visualization

The core logic relies on masking the phenol as an acetate ester. The acetoxy group (-OAc) is a weaker activator than the methoxy group (-OMe). Consequently, in Guaiacol Acetate , the -OMe group dictates the substitution pattern, directing the electrophile to its para position (Position 5).

Reaction Pathway (Graphviz)

Figure 1: Strategic pathway utilizing the acetate protecting group to switch regioselectivity from the 4-position to the 5-position.[1]

Detailed Experimental Protocols

Step 1: Acetylation of Guaiacol (Regio-Switch Setup)

Objective: Mask the strong -OH director to allow the -OMe group to control regioselectivity.

-

Reagents: Guaiacol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (0.1 eq, catalyst), Toluene (Solvent).

-

Procedure:

-

Charge Guaiacol and Toluene (5 vol) into a reactor.

-

Add Pyridine catalyst.

-

Add Acetic Anhydride dropwise at 20-30°C (Exothermic).

-

Heat to 60°C for 2 hours.

-

Workup: Wash with water to remove acetic acid/pyridine. Distill Toluene or use the organic layer directly if compatible with Step 2 solvent.

-

-

Yield: ~98% (Quantitative).

Step 2: Regioselective Nitration (Critical Step)

Objective: Install the nitro group at position 5.[1][2][3]

-

Mechanism: The -OMe group directs para (position 5). The -OAc group directs ortho/para (positions 2, 4, 6). Position 5 is electronically favored by the stronger -OMe activator and sterically accessible.

Method A: Batch Protocol (Lab Scale)

-

Dissolve Guaiacol Acetate in Acetic Anhydride (3 vol). Cool to 0°C.

-

Add Fuming HNO3 (1.1 eq) dropwise, maintaining temp < 10°C. Caution: Strong Exotherm.

-

Stir at 0-5°C for 2 hours.

-

Quench onto ice water. The product, 2-methoxy-5-nitrophenyl acetate , typically precipitates as a solid.

-

Filtration and recrystallization from Ethanol.

Method B: Continuous Flow (Scalable/Safety Preferred) Reference: Adapted from continuous flow nitration protocols for similar anisole derivatives [1].

-

Feed A: Guaiacol Acetate in Dichloromethane (DCM) or Acetic Acid.

-

Feed B: 65% HNO3 / H2SO4 premix.

-

Reactor: PFA tubing coil or Silicon Carbide plate reactor.

-

Conditions: Residence time 2-5 mins at 0°C.

-

Quench: Continuous stream into NaHCO3 (aq).

-

Advantage: Precise temperature control eliminates thermal runaway risks associated with nitration.

Step 3: Hydrolysis to 2-Methoxy-5-nitrophenol

Objective: Remove the acetate mask.

-

Suspend the wet cake from Step 2 in Methanol (5 vol).

-

Add NaOH (2.0 eq, 4M aq solution).

-

Heat to 50°C for 1 hour. The solution will turn deep yellow/orange (phenolate formation).

-

Acidification: Cool to 20°C and acidify with HCl to pH 2-3.

-

The product, 2-methoxy-5-nitrophenol , precipitates. Filter and dry.[4]

-

Target Specs: Yellow solid, MP ~103-105°C.

Step 4: Catalytic Hydrogenation

Objective: Reduce nitro group to aniline.

-

Reactor: Autoclave (High Pressure).

-

Solvent: Methanol or Ethanol.

-

Catalyst: 5% Pd/C (50% water wet, 2 wt% loading).

-

Conditions: 3-5 bar H2 pressure, 25-40°C.

-

Reaction: Exothermic. Monitor H2 uptake.

-

Workup: Filter catalyst (keep wet to prevent ignition). Concentrate filtrate.

-

Product: 5-Amino-2-methoxyphenol (CAS 1687-53-2). Unstable to air oxidation (darkens over time); proceed immediately to Step 5 or store under Argon [2].

Step 5: Reductive Methylation (Final API Step)

Objective: Methylate the amine without O-methylation.

-

Reagents: 5-Amino-2-methoxyphenol, Formaldehyde (37% aq, 2.5 eq), H2, Pd/C.

-

Protocol:

-

Dissolve amine in Methanol.[5]

-

Add Formaldehyde solution. Stir 30 mins to form imine/hemiaminal species.

-

Add Pd/C catalyst.

-

Hydrogenate at 3-5 bar H2, 25°C.

-

Alternative (Chemical Reductant): Use NaBH3CN (3.0 eq) in Methanol/Acetic acid if high-pressure equipment is unavailable (less scalable due to Boron waste).

-

Purification:

-

Process Data & Specifications

Stoichiometry Table

| Reagent | Equiv.[7][8] | Role | Critical Parameter |

| Guaiacol | 1.0 | SM | Purity >99% |

| Acetic Anhydride | 1.2 | Reagent | Moisture control |

| HNO3 (Fuming) | 1.1 | Reagent | Temp < 10°C (Safety) |

| NaOH | 2.0 | Reagent | Complete hydrolysis |

| H2 / Pd/C | Cat. | Reductant | Inert atmosphere |

| Formaldehyde | 2.5 | Reagent | Excess ensures dimethylation |

Quality Control (QC) Attributes

-

Appearance: White to off-white crystalline solid (as HCl salt).

-

1H NMR (DMSO-d6):

- 3.75 (s, 3H, OMe)

- 2.80 (s, 6H, NMe2)

- 6.5 - 7.0 (m, 3H, Aromatic)

- 9.5 (s, 1H, OH - exchangeable)

-

HPLC Purity: >98.5% (Area %).

-

Major Impurity: 4-isomer (from poor regiocontrol in Step 2) - limit <0.5%.

Troubleshooting & Expert Insights

"The Regio-Leak"

If you observe >5% of the 4-nitro isomer in Step 2, the acetylation was likely incomplete, or the temperature during nitration spiked.

-

Fix: Ensure quantitative acetylation (check by TLC/GC) before nitration. Maintain nitration temp strictly <5°C.

"The Pink Product"

5-Amino-2-methoxyphenol and the final target are electron-rich phenols prone to oxidation (turning pink/brown).

-

Fix: Perform Steps 4 and 5 under strict Nitrogen/Argon blanketing. Store the final product as the Hydrochloride (HCl) salt , which is significantly more stable than the free base.

"Over-Methylation"

Risk of methylating the Phenolic oxygen (O-methylation) to form the trimethoxy analog.

-

Prevention: Reductive amination (HCHO/H2) is highly chemoselective for Nitrogen. Avoid using Methyl Iodide (MeI) or Dimethyl Sulfate, as these alkylating agents will indiscriminately alkylate the phenoxide oxygen.

References

-

Continuous Flow Nitration

-

Precursor Synthesis (5-Amino-2-methoxyphenol)

-

General Route Validation (Bloom Tech)

- Source: Bloom Tech Knowledge Base.

- Title: How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized?

- Context: Validates the "Acylation -> Nitration -> Hydrolysis" route for high regioselectivity.

-

URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bloomtechz.com [bloomtechz.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 7. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Purification Strategies for 5-(Dimethylamino)-2-methoxyphenol

This Application Note is designed for researchers and process chemists working with 5-(Dimethylamino)-2-methoxyphenol , a sensitive amphoteric intermediate often utilized in the synthesis of specialized dyes, pharmaceutical metabolites, and functionalized catechols.[1][2][3][4]

Executive Summary & Chemical Profile[2][3][4][5][6][7]

5-(Dimethylamino)-2-methoxyphenol presents a unique purification challenge due to its amphoteric nature and susceptibility to oxidation .[1][2][3][4][5] The molecule contains a basic dimethylamino group (

Effective purification requires exploiting these ionizable groups while strictly excluding oxygen to prevent the formation of quinoid by-products (often observed as dark tars).[3][4] This guide prioritizes a "Switchable Polarity" extraction protocol, followed by inert-atmosphere crystallization.[1][2][3][4][5]

Physicochemical Properties (Estimated)

| Property | Value / Characteristic | Implication for Purification |

| Molecular Weight | ~167.21 g/mol | Suitable for flash chromatography.[1][3][4][5] |

| Acidity ( | ~10.0 | Deprotonates at pH > 11 (Water Soluble Anion).[2][3][4][5] |

| Basicity ( | ~5.5 (Conjugate Acid) | Protonates at pH < 4 (Water Soluble Cation).[2][3][4][5] |

| Isoelectric Region | pH 7.5 – 8.5 | Neutral Species: Maximum organic solubility.[2][3][4][5] |

| Oxidation Risk | High | Solutions turn brown/black upon air exposure.[1][2][3][4][5] |

Pre-Purification Assessment

Before initiating bulk purification, perform the following diagnostic checks to determine the impurity profile.

A. Thin Layer Chromatography (TLC) Analysis

Standard silica plates often cause "streaking" of amines.[2][3][4][5] Use the following modified mobile phase:

-

Stationary Phase: Silica Gel 60

[2][3][4][5] -

Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) [95 : 4 : 1][2][3][4][5]

-

Visualization: UV (254 nm) and Ninhydrin stain (Note: Tertiary amines may stain faintly; Iodine vapor is preferred for high sensitivity).[2][3][4][5]

B. Solubility Test

Dissolve 5 mg of crude material in 1 mL of the following solvents:

-

0.1 M HCl: Should dissolve completely (Protonation). Turbidity indicates neutral impurities.[2][3][4][5]

-

0.1 M NaOH: Should dissolve completely (Phenolate formation).[2][3][4][5] Turbidity indicates non-phenolic basic impurities.[2][3][4][5]

-

DCM: Should dissolve the neutral species.

Method 1: The "Switchable Polarity" Extraction (SPE)

Best For: Removal of non-amphoteric impurities (starting materials, neutral tars) from crude reaction mixtures.[2][3][4][5] Principle: This method cycles the molecule between its cationic, neutral, and anionic forms to isolate it from impurities that do not share this specific zwitterionic/amphoteric profile.[1][2][4][5]

Protocol Steps:

-

Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or DCM . (Use ~10 mL solvent per gram of crude).[2][3][4][5]

-

Acidic Wash (Removal of Neutrals/Acids): Extract the organic layer with 1.0 M HCl (

vol).[2][3][4][5]-

Chemistry: The 5-(dimethylamino)-2-methoxyphenol protonates to the ammonium salt and moves to the Aqueous Phase .[1][3][4][5]

-

Waste: The organic layer contains neutral impurities (e.g., unreacted nitro compounds, non-basic tars).[1][2][3][4][5] Discard organic layer after TLC confirmation.[1][2][3][4][5]

-

-

Organic Wash of Aqueous Phase: Wash the combined acidic aqueous layer with a small volume of fresh DCM.[1][2][3][4][5] This removes entrained neutral contaminants.[2][3][4]

-

Controlled Basification (The Critical Step): Cool the acidic aqueous phase to 0°C. Slowly add Saturated Sodium Bicarbonate (

) or 2 M NaOH dropwise.[2][3][4][5] -

Final Extraction: Extract the cloudy aqueous mixture (pH 8.5) with DCM (

).[2][3][4][5] -

Drying & Concentration: Dry combined organics over Anhydrous

. Filter and concentrate under reduced pressure (keep bath < 40°C to minimize thermal oxidation).

Visualization of SPE Workflow

Figure 1: Acid-Base "Switchable Polarity" Extraction workflow for amphoteric aminophenols.

Method 2: Inert Atmosphere Recrystallization

Best For: High-purity requirements (>99%) typically needed for analytical standards or biological assays.[3][4][5]

Solvent System:

Protocol:

-

Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.[1][2][3][4][5] This is critical to prevent oxidation (browning) during heating.[2][3][4]

-

Dissolution: Dissolve the semi-pure solid (from Method 1) in the minimum amount of boiling Ethanol under an inert atmosphere.

-

Precipitation: Remove from heat. Add n-Heptane dropwise until a faint turbidity persists.[1][2][3][4][5]

-

Cooling: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight.

-

Filtration: Filter the crystals rapidly under a blanket of Argon. Wash with cold Heptane.[2][3][4]

Method 3: Flash Chromatography (Adsorption)

Best For: Separating close-running structural isomers or mono-methylated impurities.[1][3][4][5]

Stationary Phase Selection:

-

Option A (Recommended): Neutral Alumina. Alumina is less acidic than silica and minimizes irreversible binding of the amine.[2][3][4][5]

-

Option B: Amine-Deactivated Silica. Slurry standard silica gel in Hexane containing 1% Triethylamine (TEA) before packing the column.[3][4][5]

Mobile Phase Gradient:

-

Gradient: 0%

5% Methanol in DCM.[2][3][4][5] -

Tip: If using Option B, maintain 0.5% TEA in the mobile phase throughout the run to prevent tailing.[1][2][4][5]

Quality Control & Storage

QC Parameters

| Test | Method | Acceptance Criteria |

| Identity | Integration of N-Me protons (~2.8 ppm, 6H) vs O-Me (~3.7 ppm, 3H). | |

| Purity | HPLC (C18 Column) | >98% Area. Buffer: 0.1% Ammonium Formate (pH 8) or 0.1% TFA (Acidic).[2][3][4][5] |

| Oxidation | Visual Inspection | Off-white to pale beige solid.[1][2][3][4][5] Dark brown/black indicates quinone formation.[1][2][3][4][5] |

Storage Protocol

-

Temperature: -20°C is recommended for long-term stability.[1][2][3][4][5]

-

Container: Amber glass vials (light sensitive).

References

-

Synthesis of Aminophenol Derivatives

-

Purification of Amphoteric Compounds

-

Chemical Properties of Guaiacol Derivatives

-

Handling of Air-Sensitive Amines

Sources

- 1. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 2. Showing Compound 2-Methoxyphenol (FDB011885) - FooDB [foodb.ca]

- 3. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-5-methylphenol (CAS 1195-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 5-[2-(Dimethylamino)ethyl]-2,3-dimethoxyphenol | C12H19NO3 | CID 57478611 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(Dimethylamino)-2-methoxyphenol as a building block for heterocycles

Application Note: 5-(Dimethylamino)-2-methoxyphenol as a Privileged Scaffold for Heterocycle Synthesis

Part 1: Executive Summary & Chemical Logic

5-(Dimethylamino)-2-methoxyphenol (CAS: 52660-59-0) is a highly electron-rich aromatic building block belonging to the "push-pull" class of guaiacol derivatives. Unlike simple aminophenols, this molecule features a unique substitution pattern: a strongly electron-donating dimethylamino group at position 5, a phenolic hydroxyl at position 1, and a methoxy group at position 2.

Why This Molecule Matters:

-

Regioselectivity: The synergistic activation by the hydroxyl (-OH) and dimethylamino (-NMe

) groups creates specific nucleophilic "hotspots" at the C4 and C6 positions, enabling precise electrophilic aromatic substitutions (EAS). -

Fluorescence: The p-dimethylamino donor combined with electron-withdrawing heterocycle formation (e.g., coumarins, phenoxazines) generates strong Intramolecular Charge Transfer (ICT) states, making this scaffold ideal for developing solvatochromic fluorophores and NIR probes.

-

Solubility: The ortho-methoxy group prevents aggregation common in planar dyes, enhancing solubility in organic solvents and biological media.

Part 2: Reactivity Profile & Regiochemistry

The following Graphviz diagram illustrates the electronic activation and regiochemical outcomes for this scaffold.

Caption: Regiochemical map showing the divergent synthetic pathways based on electrophilic attack at C4 vs. C6.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Methoxy-Nile Red Analogs (Benzo[a]phenoxazines)

Target Application: Solvatochromic probes for lipid membrane analysis.